molecular formula C14H16BrN3O B2917946 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide CAS No. 2178770-13-1

2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide

Numéro de catalogue B2917946
Numéro CAS: 2178770-13-1
Poids moléculaire: 322.206
Clé InChI: RLQYUVPADBZACK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide, commonly known as BQCA, is a chemical compound that is used in scientific research. It is a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity in the central nervous system. BQCA has been found to have a number of potential applications in the field of neuroscience research, including the study of neurodegenerative diseases and the development of new treatments for neurological disorders.

Mécanisme D'action

BQCA exerts its effects by binding to and activating the 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide receptor, which is a member of the G protein-coupled receptor family. Activation of this compound leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of synaptic transmission and plasticity, and are thought to play a key role in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
BQCA has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BQCA can increase the release of glutamate and other neurotransmitters from neurons, and can enhance the activity of ion channels that are involved in synaptic transmission. In vivo studies have shown that BQCA can modulate the activity of neurons in the hippocampus and other brain regions, and can enhance learning and memory in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BQCA in lab experiments is its high selectivity for 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide. This allows researchers to selectively activate this receptor subtype without affecting other receptors or signaling pathways. Another advantage of BQCA is its relatively low toxicity and good solubility in aqueous solutions. However, one limitation of BQCA is its relatively short half-life in vivo, which can make it difficult to achieve sustained activation of this compound in animal models.

Orientations Futures

There are a number of potential future directions for research on BQCA and its applications in neuroscience. One area of interest is the role of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in the regulation of synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic benefits of targeting this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in developing new and more potent agonists of this compound, which could have improved pharmacological properties and therapeutic potential.

Méthodes De Synthèse

BQCA can be synthesized using a variety of methods, including the reaction of 6-bromo-8-methyl-3,4-dihydro-2H-quinoline with cyanomethyl acetate in the presence of a base such as potassium carbonate. The resulting product can be purified using standard chromatographic techniques to obtain a high-purity sample of BQCA.

Applications De Recherche Scientifique

BQCA has been used extensively in scientific research to study the function and pharmacology of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide. It has been found to be a potent and selective agonist of this receptor subtype, and has been used to investigate the role of this compound in a variety of cellular and physiological processes. BQCA has also been used in preclinical studies to evaluate the potential therapeutic benefits of targeting this compound in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Propriétés

IUPAC Name

2-(6-bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-10-7-12(15)8-11-3-2-6-18(14(10)11)9-13(19)17-5-4-16/h7-8H,2-3,5-6,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQYUVPADBZACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(CCC2)CC(=O)NCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.